

The Function of Galectin-8 in Immune Response Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galectin-8N-IN-2	
Cat. No.:	B15611755	Get Quote

Abstract

Galectin-8 (Gal-8), a tandem-repeat galectin, is a pleiotropic modulator of the immune system, exhibiting a dual role that spans both innate and adaptive responses. It functions as an intracellular danger receptor, identifying pathogen invasion and damaged endomembranes to trigger antibacterial autophagy, a process known as xenophagy.[1][2][3] Extracellularly, Gal-8 modulates the activity of various immune cells. It enhances antigen presentation by dendritic cells and macrophages and stabilizes the B cell immune synapse to promote humoral immunity.[4][5] In T cell regulation, Gal-8 demonstrates context-dependent effects, promoting the differentiation of suppressive regulatory T cells (Tregs) while also being capable of providing co-stimulatory signals that enhance T cell activation.[6][7] This technical guide provides an in-depth overview of the core functions of Galectin-8 in immune modulation, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Introduction to Galectin-8

Galectins are a family of evolutionary conserved proteins defined by their affinity for β-galactoside-containing glycans through a characteristic carbohydrate recognition domain (CRD).[8][9] They are synthesized in the cytosol and can function both intracellularly and extracellularly, where they modulate cell-cell and cell-matrix interactions, signaling, and cell fate.[1][3]



Galectin-8 is a "tandem-repeat" type galectin, composed of two distinct CRDs—an N-terminal (N-CRD) and a C-terminal (C-CRD)—connected by a flexible linker peptide.[9][10] These two domains exhibit different fine specificities for glycan ligands. The N-CRD shows a unique preference for α2,3-sialylated glycans, while the C-CRD binds to non-sialylated N-glycans.[6] [11][12] This structural arrangement allows Gal-8 to act as a molecular bridge, cross-linking different glycoproteins on the cell surface or linking pathogens and damaged vesicles to intracellular effector machinery.

The Role of Galectin-8 in Innate Immunity

Galectin-8 is a critical component of the innate immune system, acting as a sentinel for cellular damage and pathogen invasion.

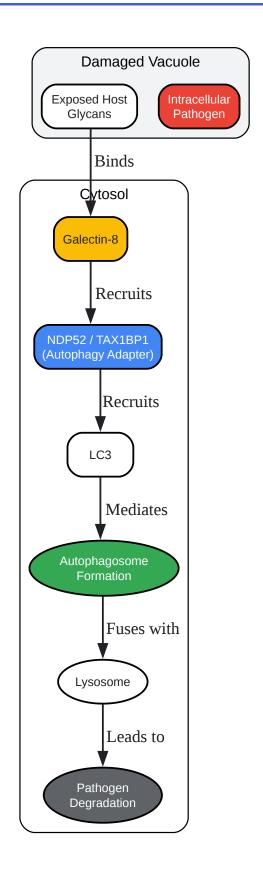
A Danger Receptor for Endomembrane Integrity

A primary function of intracellular Gal-8 is to act as a danger receptor that monitors the integrity of endosomes and lysosomes.[2][3] Under normal conditions, the lumen of these vesicles is rich in complex glycans that are absent from the cytosol.[3] When pathogens like Salmonella, Listeria, or Mycobacterium tuberculosis invade the cell and damage the surrounding vacuolar membrane, these host glycans become exposed to the cytosol.[2][13][14] Galectin-8 directly binds to these exposed glycans, flagging the damaged vesicle as a site of danger.[2][3][15]

Triggering Antibacterial Autophagy (Xenophagy)

Upon binding to damaged, pathogen-containing vacuoles, Gal-8 initiates a crucial antimicrobial defense mechanism called selective autophagy or xenophagy.[1][2] It serves as a recruitment platform for autophagy adapter proteins, most notably NDP52 (also known as CALCOCO2) and TAX1BP1.[2][13][14] These adapters then link the Gal-8-tagged vesicle to the core autophagy machinery, recruiting MAP1LC3/LC3 and promoting the formation of an autophagosome that engulfs and degrades the invading pathogen.[2][16] This pathway is essential for controlling the proliferation of various intracellular bacteria.[2][13]





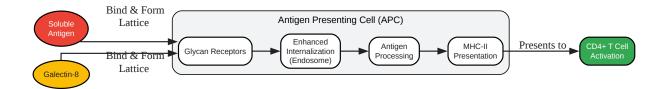
Click to download full resolution via product page

Caption: Galectin-8 mediated xenophagy pathway.



Enhancing Antigen Presentation

Extracellular Gal-8 significantly enhances the ability of antigen-presenting cells (APCs), such as dendritic cells and macrophages, to mount an immune response.[4] By forming a lattice with glycoconjugates on the APC surface, Gal-8 promotes the binding and internalization of soluble antigens.[4][10] This leads to accelerated antigen processing within endosomal compartments and more efficient presentation on MHC class II molecules to CD4+ T cells.[4][10] This function is independent of the antigen's nature and serves to amplify the initial stages of the adaptive immune response.[4]



Click to download full resolution via product page

Caption: Galectin-8 enhancement of antigen presentation.

The Role of Galectin-8 in Adaptive Immunity

Galectin-8 plays a complex, often contradictory, role in shaping the adaptive immune response, particularly in the regulation of T and B lymphocytes.[17]

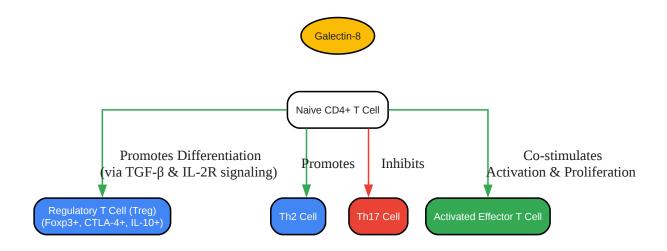
The Dichotomous Regulation of T Cells

Gal-8's effect on T cells is highly context-dependent, capable of both promoting suppression and enhancing activation.

Promotion of Regulatory T Cells (Tregs): Gal-8 promotes the in vitro differentiation of naive CD4+ T cells into highly suppressive Foxp3+ Tregs.[6][18] This is achieved by activating the TGFβ signaling pathway and promoting sustained signaling through the IL-2 receptor (IL-2R).[6] Tregs polarized in the presence of Gal-8 express higher levels of the inhibitory molecule CTLA-4 and the anti-inflammatory cytokine IL-10.[6]



- T Helper Cell Skewing: In addition to promoting Tregs, Gal-8 influences T helper (Th) cell differentiation by favoring Th2 polarization while inhibiting the development of proinflammatory Th17 cells.[6]
- Co-stimulation and Proliferation: Paradoxically, Gal-8 can also act as a co-stimulatory
 molecule for T cells.[7] It can induce robust proliferation of naive CD4+ T cells and lower the
 activation threshold for antigen-specific T cell responses, synergizing with suboptimal doses
 of antigen to trigger a response.[4][7] This suggests Gal-8 can amplify immune reactivity at
 inflammatory sites.



Click to download full resolution via product page

Caption: Differential effects of Galectin-8 on T cell fate.

Enhancement of B Cell Function

Gal-8 is expressed in the subcapsular sinus of lymph nodes and acts as an extracellular adjuvant for B cell responses.[5] It enhances the ability of B cells to extract and process antigens that are tethered to surfaces, a crucial step for initiating a T cell-dependent antibody response.[5] This is achieved by stabilizing the B cell immune synapse, which enhances the recruitment and secretion of lysosomes to the synapse, thereby promoting the proteolytic release of the antigen for subsequent presentation.[5] Gal-8 also promotes B cell differentiation and the production of IL-10.[17]



Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Galectin-8's immunomodulatory functions.

Table 1: Effect of Galectin-8 on T Cell Populations

Parameter	Condition	Result	Reference
Treg Differentiation	Naive mouse CD4+ T cells + 1.5 µM Gal-8	Significant increase in Foxp3+ Treg cells	[6]
Suppressive Molecule Expression	Gal-8-polarized Tregs vs. control Tregs	Higher frequency of CTLA-4 and IL-10 expression	[6]
T Cell Proliferation	Activated T cells + Gal-8-polarized Tregs (1:1 ratio)	More efficient inhibition of proliferation compared to control Tregs	[6]

| Th17 Differentiation | CD4+ T cells under Th17 polarizing conditions + Gal-8 | Inhibition of IL-17A expression |[6] |

Table 2: Galectin-8 in Antibacterial Autophagy



Parameter	Organism	Result	Reference
Gal-8 Recruitment	S. Typhimurium in HeLa cells (1 hr post-infection)	~10% of intracellular bacteria coated with Galectin-8	[2][3]
Bacterial Proliferation	S. Typhimurium in Gal-8-depleted HeLa cells	Failure to suppress bacterial proliferation	[2][3]
Autophagy Targeting	M. tuberculosis in Gal- 8 knockout macrophages	Decreased targeting of Mtb to selective autophagy (LC3+)	[13][19]
Mtb Control	Gal-8 knockout macrophages	Defective control of Mtb replication	[13][19]

| Mtb Control (Overexpression) | Macrophages overexpressing Gal-8 | Increased targeting of Mtb to autophagy and limited Mtb replication |[13][14] |

Key Experimental Protocols Protocol: In Vitro T Cell Differentiation Assay

This protocol is adapted from methodologies used to assess the effect of Gal-8 on Treg differentiation.[6]

- Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (e.g., clone 145-2C11, 5 μg/mL) and anti-CD28 (e.g., clone 37.51, 2 μg/mL) antibodies in PBS overnight at 4°C. Wash plates three times with sterile PBS before use.
- Cell Culture: Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well.



- Polarizing Conditions: Culture cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-ME, and antibiotics. For Treg polarizing conditions, add human TGF-β1 (2 ng/mL) and mouse IL-2 (100 U/mL).
- Galectin-8 Treatment: Add recombinant Galectin-8 to the desired final concentration (e.g., 0.5 - 1.5 μM) to the treatment wells. Include a vehicle control (e.g., PBS) and a carbohydrate inhibition control with Thiodigalactoside (TDG) or α2,3-sialyllactose.
- Incubation: Culture the cells for 3-4 days at 37°C and 5% CO2.
- Analysis: Harvest cells and stain for surface markers (e.g., CD4, CD25) followed by intracellular staining for the transcription factor Foxp3 using a commercially available kit.
 Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Protocol: In Vitro Xenophagy Assay by Microscopy

This protocol is based on methods to visualize the recruitment of Gal-8 to intracellular bacteria. [2][3]

- Cell Culture: Seed HeLa or macrophage-like cells (e.g., RAW 264.7) on sterile glass coverslips in a 24-well plate. If desired, use cells stably expressing fluorescently-tagged Galectin-8 (e.g., YFP-Galectin-8). Let cells adhere overnight.
- Bacterial Culture: Grow bacteria (e.g., Salmonella Typhimurium expressing a fluorescent protein like GFP) to the late-logarithmic phase.
- Infection: Synchronize infection by centrifuging the bacteria onto the cell monolayer at a multiplicity of infection (MOI) of 10-50 for 10 minutes at 500 x g.
- Incubation: Incubate for 20-30 minutes at 37°C to allow invasion.
- Gentamicin Treatment: Wash cells with PBS and add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) for 1 hour to kill extracellular bacteria. Then, replace with medium containing a lower maintenance dose of gentamicin (e.g., 10 µg/mL) for the remainder of the experiment.
- Time Points: At desired time points post-infection (e.g., 1, 2, 4 hours), wash cells with PBS.



- Fixation and Staining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
 Permeabilize with 0.1% Triton X-100. If not using fluorescently-tagged Gal-8, perform immunofluorescence staining with a primary antibody against Galectin-8, followed by a fluorescently-labeled secondary antibody. Co-stain for autophagy markers like LC3 or NDP52 if desired. Mount coverslips on slides with a DAPI-containing mounting medium.
- Microscopy: Analyze samples using a fluorescence or confocal microscope. Quantify the percentage of intracellular bacteria that are co-localized with Galectin-8.

Therapeutic Implications and Future Directions

The multifaceted nature of Galectin-8 presents both opportunities and challenges for therapeutic intervention.

- Autoimmune and Inflammatory Diseases: Its ability to promote highly suppressive Tregs suggests that recombinant Gal-8 or agonists could be a therapeutic strategy for autoimmune diseases like uveitis or inflammatory bowel disease.
- Infectious Diseases: Enhancing the Gal-8-mediated xenophagy pathway could be a novel host-directed therapy to combat intracellular bacterial pathogens, such as M. tuberculosis.
 [13]
- Cancer: The role of Gal-8 in cancer is complex. It can promote tumor immune evasion by stimulating Tregs, but it has also been reported to suppress cancer cell migration in some contexts.[6][20] High expression has been associated with poor prognosis and drug resistance in breast cancer.[21] Therefore, targeting Gal-8 with specific inhibitors may be beneficial in certain cancers.[1]

Future research must focus on dissecting the context-specific signals that determine whether Gal-8 acts in a pro- or anti-inflammatory capacity and on developing specific inhibitors or agonists to therapeutically harness its functions.

Conclusion

Galectin-8 is a critical and versatile regulator of the immune system. It acts as an innate danger sensor that translates the detection of damaged membranes into a potent antibacterial autophagy response. In parallel, it fine-tunes the adaptive immune response by influencing the



differentiation and activation of T and B lymphocytes. Its ability to promote both immune suppression and activation underscores its role as a rheostat that helps shape the immune response according to the specific immunological context. A deeper understanding of its complex biology will pave the way for novel therapeutic strategies targeting a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Galectin-8 inhibition and functions in immune response and tumor biology PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-8 Enhances T cell Response by Promotion of Antigen Internalization and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-8 Favors the Presentation of Surface-Tethered Antigens by Stabilizing the B Cell Immune Synapse PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. sensusimpact.com [sensusimpact.com]
- 8. Galectins as Pattern Recognition Receptors: Structure, Function, and Evolution PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans PMC [pmc.ncbi.nlm.nih.gov]



- 13. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Galectin 8 targets damaged vesicles for autophagy to defend cells against bacterial invasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Galectin-8 expression decreases in cancer compared with normal and dysplastic human colon tissue and acts significantly on human colon cancer cell migration as a suppressor -PMC [pmc.ncbi.nlm.nih.gov]
- 21. The clinical impact of galectin-8 in drug resistant breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of Galectin-8 in Immune Response Modulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611755#the-function-of-galectin-8-in-immune-response-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com